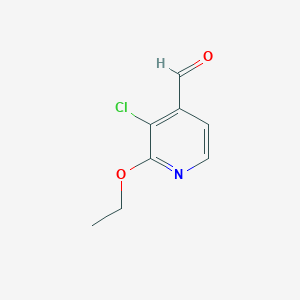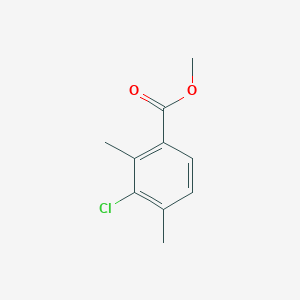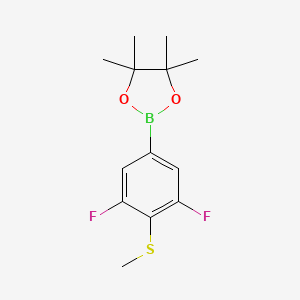
Benzyl 5-bromo-2-fluoropyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is a chemical compound with the CAS Number: 1993479-32-5 . It has a molecular weight of 310.12 and its IUPAC name is benzyl 5-bromo-2-fluoroisonicotinate .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H9BrFNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 . This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 310.12 . It’s stored at a temperature of 2-8°C . The predicted density is 1.537±0.06 g/cm3 , and the predicted boiling point is 387.0±42.0 °C .科学的研究の応用
Chemoselective Functionalization
One notable study describes the chemoselective functionalization of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine. This research outlines how catalytic amination conditions afford exclusive substitution at the bromide position for both secondary amines and primary anilines. This chemoselectivity reversal under neat conditions without palladium catalysis, favoring substitution at the chloro position, demonstrates the compound's versatility in chemical synthesis. Additionally, selective substitution of the fluoro group under SNAr conditions to afford dihalo adducts illustrates the compound's utility in creating a variety of functionalized pyridines, potentially useful in pharmaceutical development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Fluorinated Compounds
The synthesis of fluorine-containing saccharide carboxylates from fluoro-containing benzoic acids showcases another application avenue. This process, catalyzed by 4-dimethylaminepyridine, highlights the potential of fluorinated intermediates in the development of novel saccharide derivatives, which could find applications in medicinal chemistry due to the biological significance of saccharide molecules (Chen Hong, 2002).
Radiosynthesis for Medical Imaging
Another study presents the first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a minimalistic radiofluorination/palladium-catalyzed amination sequence. This process, starting from anisyl(2-bromopyridinyl)iodonium triflate, yields 2-amino-5-[18F]fluoropyridines in significant yields. The application in PET imaging highlights the compound's role in developing radiotracers for diagnostic purposes, emphasizing its contribution to advancing medical imaging techniques (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Versatile Synthesis Applications
Further research into the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones from 5-bromo-2-fluoropyridine demonstrates broad applications in creating diverse pyridine derivatives. These derivatives are valuable in pharmaceuticals, agrochemicals, and materials science, illustrating the compound's wide-reaching implications in chemical synthesis and drug development (Sutherland & Gallagher, 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
benzyl 5-bromo-2-fluoropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBAJXWERAZVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














